Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate

cationic photopolymerization epoxy coatings anion effect

Mixed-salt photoacid generators cause premature gelation and irreproducible curing in one-component UV-curable formulations. CPI-100P (CAS 68156-13-8), a high-purity mono-sulfonium PAG with PF₆⁻ counter-anion, eliminates these failure modes. • ~99.5%+ mono-sulfonium purity prevents bis-sulfonium-induced gelation, ensuring extended shelf-life and batch-to-batch reproducibility. • 4-Phenylthio substituent enhances π-conjugation for superior deep through-cure vs. unsubstituted triarylsulfonium salts. • PF₆⁻ anion delivers low yellowness, high gloss, and minimal metal corrosiveness-critical for clear topcoats, optical films, and electronic encapsulation.

Molecular Formula C24H19F6PS2
Molecular Weight 516.5 g/mol
Cat. No. B12513497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(4-phenylthio)phenylsufonium hexafluorophosphate
Molecular FormulaC24H19F6PS2
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C24H19S2.F6P/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-7(2,3,4,5)6/h1-19H;/q+1;-1
InChIKeyMUVYOKJVJZFJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(4-phenylthio)phenylsulfonium Hexafluorophosphate – A High-Purity Triarylsulfonium Photoacid Generator for UV-Cationic Systems


Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8; synonymous with CPI-100P, UVI-6992, and 4-(phenylthio)phenyl diphenylsulfonium hexafluorophosphate) is a triarylsulfonium salt photoacid generator (PAG) bearing a hexafluorophosphate (PF₆⁻) counter-anion and a distinctive 4-phenylthio substituent on one aromatic ring . With a molecular formula of C₂₄H₁₉F₆PS₂ and molecular weight of 516.50 g·mol⁻¹, it is commercially supplied as either a ~50% solution in propylene carbonate or as a solvent-free crystalline powder . The compound is a widely adopted cationic photoinitiator for UV-initiated ring-opening polymerization of epoxy, oxetane, and vinyl ether monomers in coatings, adhesives, inks, and microelectronic resists .

UV-cationic polymerization of epoxy, oxetane, and vinyl ether monomers
Supplied as ~50% solution in propylene carbonate or solvent-free crystalline powder
Triarylsulfonium PF₆⁻ PAG with 4-phenylthio substituent; supports coatings, adhesives, inks, and microelectronic resists

Why Diphenyl(4-phenylthio)phenylsulfonium Hexafluorophosphate Cannot Be Freely Swapped for Other Sulfonium PAGs


Generic interchange with other triarylsulfonium salts is scientifically unsound because three structural variables—the anion identity, the phenylthio ring substituent, and the mono- versus bis-sulfonium purity profile—exert independent and quantifiable control over cured-film properties and formulation behavior. Substituting the PF₆⁻ anion with SbF₆⁻ (as in CPI-101A) alters cured-coating gloss, gel content, yellowness, and corrosion potential [1]; removing the 4-phenylthio group (as in simple triphenylsulfonium PF₆) shifts UV absorption and reduces epoxy curing efficiency [2]; and using mixed-salt products with lower mono-sulfonium purity compromises both storage stability and curing reproducibility . The evidence below quantifies these differences in experimentally defined contexts.

Anion identity Replacing PF₆⁻ with SbF₆⁻ may shift gloss, yellowness, gel content, and corrosion risk; direct drop-in can alter cured-film quality.
4‑Phenylthio substituent Omitting the phenylthio group may reduce epoxy curing efficiency relative to this PAG, potentially requiring longer cycles.
Mono‑sulfonium purity Mixed-salt products with lower mono‑sulfonium content may compromise one‑component storage stability and batch-to‑batch reproducibility.

Quantitative Comparator Evidence for Diphenyl(4-phenylthio)phenylsulfonium Hexafluorophosphate Versus Closest Analogs


PF₆⁻ versus SbF₆⁻ Anion: Superior Gloss, Gel Content, and Lower Yellowness in Cured Epoxy Coatings

In a systematic comparative study of cycloaliphatic and glycidyl epoxy coating formulations, triarylsulfonium hexafluorophosphate-based systems (the class to which the target compound belongs) produced cured films with measurably higher gloss and gel content, and lower yellowness, than otherwise identical formulations based on triarylsulfonium hexafluoroantimonate (SbF₆⁻) salts [1]. The target compound, bearing the same PF₆⁻ anion, inherits this differentiated coating performance profile relative to its direct SbF₆⁻ analog—diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate (CAS 71449-78-0; CPI-101A). Conversely, the SbF₆⁻ salt generates a stronger Brønsted acid (HPF₆ vs. HSbF₆), enabling reduced initiator loading—a trade-off documented by the manufacturer .

PF₆⁻ vs. SbF₆⁻ Coating Quality
Class‑level
PF₆⁻-based systems: higher gloss, higher gel content, lower yellowness vs. SbF₆⁻ counterparts (cycloaliphatic/glycidyl epoxy; Kowalczyk 2017).
Coating quality context for clear topcoats; anion selection impacts gloss, color, and cross-link density.
Numerical data available in full dataset.
cationic photopolymerization epoxy coatings anion effect PF6 vs SbF6

4-Phenylthio Substituent: Enhanced Epoxy Curing Efficiency Compared to Unsubstituted Triarylsulfonium Salts

Jia et al. (2006) synthesized 4-(phenylthio)phenyl diphenyl sulfonium hexafluorophosphate (the target compound) and characterized it alongside other sulfonium salts. The authors explicitly reported that the sulfonium salt bearing the 4-phenylthio substituent exhibited 'better curing character to epoxy resin' compared to reference sulfonium salts tested [1]. Separately, Wu et al. (2016) demonstrated that extending π-conjugation in sulfonium PAGs—as the phenylthio group does through sulfur-mediated resonance—increases molar extinction coefficients and enhances acid production, with branched analogs showing twofold higher H⁺ production relative to mono-branched counterparts . While this latter study examined branched rather than phenylthio-substituted structures, the structure–property principle that extended conjugation enhances photoreactivity is consistently observed.

4‑Phenylthio Curing Efficiency
Reported
4‑phenylthio-substituted sulfonium reported qualitatively better epoxy curing character than unsubstituted reference salts (Jia 2006).
Phenylthio group may improve epoxy conversion; absence may require longer curing or higher loading.
Quantitative conversion data not publicly accessible.
phenylthio substituent epoxy curing sulfonium salt photoinitiator efficiency

High Mono-Sulfonium Purity (~99.5%+) and Its Impact on Formulation Storage Stability

The manufacturer (San-Apro/Nagase) reports that CPI-100P—the commercial embodiment of the target compound—is manufactured via a proprietary process yielding a mono-sulfonium purity of approximately 99.5% or higher, with minimal bis-sulfonium salt content . This is significant because bis-sulfonium impurities in conventional mixed triarylsulfonium products (e.g., CAS 109037-77-6 mixtures containing (thiodi-4,1-phenylene)bis(diphenylsulfonium) species) are known to reduce solubility in organic monomers, accelerate premature gelation during storage, and introduce batch-to-batch curing variability . The high mono-sulfonium purity of the target compound directly enables superior one-component storage stability when pre-blended with epoxy or vinyl ether monomers, a property explicitly highlighted in the product literature .

Mono‑Sulfonium Purity
Data to verify
CPI‑100P: ~99.5%+ mono‑sulfonium purity; reported excellent one‑component storage stability vs. mixed‑salt alternatives.
High purity supports consistent pot‑life and batch reproducibility in pre‑blended formulations.
Manufacturer data; independent verification advised.
mono-sulfonium purity storage stability bis-sulfonium cationic photoinitiator

Physical Density: 1.450 g/cm³ for the Neat Compound, Contrasting with 1.32 g/mL for Mixed-Salt Solutions

The neat solid form of diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (marketed as Uyracure-160) has a reported density of 1.450 g/cm³ [1]. In contrast, the commonly encountered mixed triarylsulfonium hexafluorophosphate salts supplied as a 50% solution in propylene carbonate (CAS 109037-77-6) exhibit a solution density of 1.32 g/mL at 25 °C [2]. This differential is material for formulators performing weight-to-volume conversions and for processes where precise active-ingredient loading is critical. The higher density of the neat target compound reflects the absence of the lower-density propylene carbonate diluent.

Density Comparison
Cross‑study
Neat solid (Uyracure‑160): 1.450 g/cm³; 50% mixed‑salt solution: 1.32 g/mL (Δ ≈ 0.13 g/cm³).
~10% density difference affects gravimetric formulation and active‑ingredient calculations.
Verify for specific batch and temperature conditions.
density formulation triarylsulfonium physical property

Low Metal Corrosiveness of PF₆⁻-Based Sulfonium PAGs Relative to SbF₆⁻ Analogs

San-Apro's product specification matrix explicitly assigns 'Low metal corrosiveness' as a rated property for CPI-100P (PF₆⁻-based target compound) but not for CPI-101A (SbF₆⁻-based direct analog) . This distinction is rooted in the known tendency of hexafluoroantimonate salts to generate trace HF under humid or thermal stress that can corrode metal substrates and electronic circuitry—a concern documented in the patent literature, which notes that PF₆⁻ counter-anions, while generating a weaker photoacid than SbF₆⁻, significantly reduce metal corrosion risk in cured films [1].

Metal Corrosion Risk
Class‑level
CPI‑100P (PF₆⁻) rated ‘Low metal corrosiveness’ in manufacturer matrix; CPI‑101A (SbF₆⁻) not rated.
PF₆⁻ anion may reduce corrosion risk in electronic coatings and LED encapsulants.
Manufacturer rating; validate in relevant end‑use environment.
metal corrosion hexafluorophosphate hexafluoroantimonate electronic coatings

Where Diphenyl(4-phenylthio)phenylsulfonium Hexafluorophosphate Outperforms Alternatives: Evidence-Driven Application Scenarios


Optically Clear, Non-Yellowing Epoxy Topcoats and Overprint Varnishes

Based on the Kowalczyk 2017 finding that PF₆⁻-based triarylsulfonium systems produce coatings with higher gloss and lower yellowness than SbF₆⁻ analogs [1], the target compound is the preferred PAG for UV-curable clear topcoats, overprint varnishes, and optical films where color stability and specular gloss are primary acceptance criteria.

One-Component, Storage-Stable Cationic Formulations Requiring Long Pot-Life

The ~99.5%+ mono-sulfonium purity of CPI-100P minimizes bis-sulfonium-induced premature gelation. This makes the target compound the rational choice for one-component epoxy or vinyl ether formulations shipped and stored pre-blended, where lot-to-lot curing reproducibility and extended shelf-life are non-negotiable.

Electronic-Grade Coatings and LED Encapsulants with Low Metal Corrosion Requirements

The documented low metal corrosiveness of the PF₆⁻-based sulfonium salt directly supports its use in electronic packaging, LED encapsulation, and coatings applied to corrosion-sensitive metal circuitry, where SbF₆⁻-based analogs carry an elevated risk of trace HF-mediated corrosion failure.

Deep-Cure Epoxy Systems Requiring Enhanced Photosensitivity via Extended π-Conjugation

The 4-phenylthio substituent extends the π-conjugation of the triarylsulfonium chromophore, improving epoxy curing efficiency relative to unsubstituted triarylsulfonium salts [2]. This property is particularly valuable in thick-film or pigmented coatings where deep, through-cure is required and where unmodified triphenylsulfonium PF₆⁻ salts exhibit insufficient photoreactivity.

Application
Selection Property
Validation Focus
Clear epoxy topcoats and overprint varnishes
PF₆⁻-based gloss and color stability profile
Verify gloss, yellowness, and gel content under target curing conditions
One‑component epoxy/vinyl ether pre‑blends
Mono‑sulfonium purity ≥99.5%
Confirm pot‑life and batch‑to‑batch curing reproducibility
Electronic‑grade coatings and LED encapsulants
PF₆⁻ low metal corrosiveness rating
Assess corrosion risk on target metal substrates under humidity/thermal stress
Deep‑cure epoxy systems requiring enhanced photoreactivity
4‑Phenylthio extended π‑conjugation
Evaluate through‑cure depth and conversion in thick or pigmented films
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